Cas no 1538-69-8 (diethyl (propan-2-yl)phosphonate)

diethyl (propan-2-yl)phosphonate structure
1538-69-8 structure
Productnaam:diethyl (propan-2-yl)phosphonate
CAS-nummer:1538-69-8
MF:C7H17O3P
MW:180.181843519211
CID:149612
PubChem ID:586633

diethyl (propan-2-yl)phosphonate Chemische en fysische eigenschappen

Naam en identificatie

    • Phosphonic acid,P-(1-methylethyl)-, diethyl ester
    • 2-diethoxyphosphorylpropane
    • Diethyl isopropylphosphonate
    • NULL
    • diethyl isopropropylphosphonite
    • isopropylphosphonate de diethyle
    • Isopropylphosphonic acid,diethyl ester
    • O,O-diethylmethyl-1 ethylphosphonate
    • AURORA KA-1463
    • isopropyl-phosphonicaciddiethylester
    • 1-METHYLETHYLPHOSPHONICACIDDIETHYLESTER
    • DIETHYLISOPROPYLPHOSPHONATE
    • Diethyl isopropylphosphonate,98%
    • diethyl (propan-2-yl)phosphonate
    • FT-0693219
    • 1538-69-8
    • Isopropylphosphonic acid, diethyl ester
    • SCHEMBL10201143
    • DTXSID80343008
    • AKOS037622105
    • EN300-171453
    • isopropyl-phosphonic acid diethyl ester
    • PPMDSXRMQXBCJW-UHFFFAOYSA-N
    • Inchi: InChI=1S/C7H17O3P/c1-5-9-11(8,7(3)4)10-6-2/h7H,5-6H2,1-4H3
    • InChI-sleutel: PPMDSXRMQXBCJW-UHFFFAOYSA-N
    • LACHT: CCOP(C(C)C)(=O)OCC

Berekende eigenschappen

  • Exacte massa: 180.09200
  • Monoisotopische massa: 180.09153140g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 5
  • Complexiteit: 135
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal tautomers: nothing
  • XLogP3: 1
  • Topologisch pooloppervlak: 35.5Ų
  • Oppervlakte lading: 0

Experimentele eigenschappen

  • Kleur/vorm: liquid
  • Dichtheid: 0.66
  • Kookpunt: 59-61 °C (25 mmHg)
  • PSA: 45.34000
  • LogboekP: 2.66090
  • Oplosbaarheid: Not determined

diethyl (propan-2-yl)phosphonate Beveiligingsinformatie

  • Code gevarencategorie: 36/37/38
  • Veiligheidsinstructies: S37/39
  • Identificatie van gevaarlijk materiaal: Xi
  • Risicozinnen:R36/37/38
  • Veiligheidstermijn:S37/39-26

diethyl (propan-2-yl)phosphonate Douanegegevens

  • HS-CODE:2931900090
  • Douanegegevens:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

diethyl (propan-2-yl)phosphonate Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-171453-0.1g
diethyl (propan-2-yl)phosphonate
1538-69-8 95%
0.1g
$221.0 2023-09-20
Enamine
EN300-171453-0.25g
diethyl (propan-2-yl)phosphonate
1538-69-8 95%
0.25g
$315.0 2023-09-20
Enamine
EN300-171453-2.5g
diethyl (propan-2-yl)phosphonate
1538-69-8 95%
2.5g
$1260.0 2023-09-20
Enamine
EN300-171453-10.0g
diethyl (propan-2-yl)phosphonate
1538-69-8 95%
10g
$2762.0 2023-06-08
Enamine
EN300-171453-10g
diethyl (propan-2-yl)phosphonate
1538-69-8 95%
10g
$2762.0 2023-09-20
1PlusChem
1P00ADDB-50mg
DIETHYLISOPROPYLPHOSPHONATE
1538-69-8 95%
50mg
$233.00 2025-02-25
Aaron
AR00ADLN-250mg
DIETHYLISOPROPYLPHOSPHONATE
1538-69-8 95%
250mg
$459.00 2025-01-23
1PlusChem
1P00ADDB-250mg
DIETHYLISOPROPYLPHOSPHONATE
1538-69-8 95%
250mg
$445.00 2025-02-25
1PlusChem
1P00ADDB-500mg
DIETHYLISOPROPYLPHOSPHONATE
1538-69-8 95%
500mg
$675.00 2025-02-25
Aaron
AR00ADLN-2.5g
DIETHYLISOPROPYLPHOSPHONATE
1538-69-8 95%
2.5g
$1758.00 2023-12-15

diethyl (propan-2-yl)phosphonate Gerelateerde literatuur

  • 1. Hydrogen bonding. Part 10. A scale of solute hydrogen-bond basicity using log K values for complexation in tetrachloromethane
    Michael H. Abraham,Priscilla L. Grellier,David V. Prior,Jeffrey J. Morris,Peter J. Taylor J. Chem. Soc. Perkin Trans. 2 1990 521

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